

Application Notes and Protocols: VMD-928

Clinical Trial

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Compound of Interest

Compound Name: VMD-928

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These application notes provide a summary of the available clinical trial information for **VMD-928**, an investigational oral therapeutic. The protocols outlined are based on publicly accessible data from the Phase 1 clinical trial (NCT03556228).

Introduction

VMD-928 is a first-in-class, oral, allosteric, and irreversible selective inhibitor of Tropomyosin receptor kinase A (TrkA), a protein encoded by the NTRK1 gene.[1][2][3][4] Upregulation of the TrkA signaling pathway is an oncogenic driver in various tumor types.[1][2] **VMD-928** acts as a molecular glue, binding two TrkA proteins together, which leads to the inhibition of TrkA function and its downstream signaling pathways, including activated ERK.[1][2] This novel mechanism of action offers a potential therapeutic strategy for patients with advanced solid tumors or lymphoma, particularly those with TrkA protein overexpression.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase 1 dose-escalation study of **VMD-928**. [1][2]

Table 1: **VMD-928** Dose Escalation and Recommended Phase 2 Dose (RP2D)

Dose Level	Daily Dosage	Administration	Notes
Dose Escalation Cohorts	300 mg/day to 2400 mg/day	Oral	Four dose escalation cohorts were evaluated in non-biomarker-selected patients.[1][2]
Maximum Tolerated Dose Level	2400 mg/day	Oral	One dose-limiting toxicity (DLT) of elevated bilirubin, AST, and ALT was observed.[1][2]
De-escalated Dose	1200 mg/day	Oral (divided doses)	The dose was de-escalated following the DLT at the highest dose.[1][2]
Recommended Phase 2 Dose (RP2D)	1200 mg/day	Oral (600 mg twice daily)	This dose was well-tolerated with mainly gastrointestinal side effects.[1][2]

Table 2: Pharmacokinetic Parameter

Parameter	Value Range	Notes
Trough Concentrations (C _{trough})	5.3 to 727 ng/mL	Observed across the dose escalation cohorts.[1][2]

Experimental Protocols

The following are generalized protocols based on the Phase 1 clinical trial design for **VMD-928**.

1. Patient Selection and Enrollment Protocol

- Objective: To enroll adult patients with advanced solid tumors or lymphoma for which no standard or curative therapy exists.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Inclusion Criteria:
 - Histologically or cytologically confirmed diagnosis of a solid tumor or lymphoma that is non-responsive to or has progressed after standard therapy.[\[6\]](#)[\[7\]](#)
 - Eastern Cooperative Oncology Group (ECOG) Performance Status of 0 or 1.[\[7\]](#)
 - Ability to take oral medication.[\[6\]](#)[\[7\]](#)
 - Adequate organ system function.[\[6\]](#)[\[7\]](#)
 - Availability of archival tumor tissue or consent for a pre-treatment tumor biopsy for TrkA expression analysis.[\[5\]](#)[\[7\]](#)
- Exclusion Criteria:
 - Receipt of chemotherapy with delayed toxicity within the last 14 days (six weeks for nitrosourea or mitomycin C).[\[5\]](#)[\[8\]](#)
 - Receipt of radiation, immunotherapy, biologic therapy, surgery, or tumor embolization within the past 2 weeks.[\[5\]](#)[\[8\]](#)
 - Receipt of an investigational anticancer drug within 14 days or 5 half-lives of the agent, whichever is longer, prior to the first dose of **VMD-928**.[\[5\]](#)[\[8\]](#)

2. Dose Escalation and RP2D Determination Protocol

- Objective: To assess the safety and tolerability of **VMD-928** and determine the recommended phase 2 dose (RP2D).[\[1\]](#)[\[2\]](#)
- Methodology:
 - Enroll non-biomarker-selected patients into sequential dose escalation cohorts, starting at 300 mg/day and escalating to 2400 mg/day.[\[1\]](#)[\[2\]](#)

- Administer **VMD-928** orally.
- Monitor patients for dose-limiting toxicities (DLTs).
- Based on the safety and tolerability profile, identify the maximum tolerated dose (MTD) and the RP2D.[\[1\]](#)[\[2\]](#)

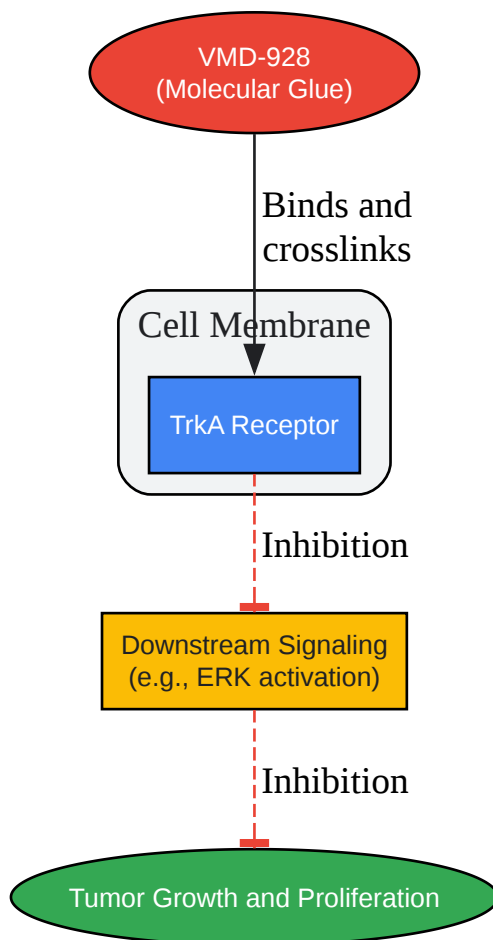
3. Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment Protocol

- Objective: To characterize the PK and PD of **VMD-928**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Methodology:
 - Collect blood samples at specified time points to determine plasma concentrations of **VMD-928**, including trough concentrations (C_{trough}).[\[1\]](#)[\[2\]](#)
 - Collect tumor biopsies before and after treatment to assess the biological activity of **VMD-928**.[\[5\]](#)[\[7\]](#)[\[8\]](#)
 - Analyze the inhibition of downstream effectors of TrkA signaling, such as activated ERK, in tumor tissue.[\[1\]](#)[\[2\]](#)

4. Antitumor Activity Assessment Protocol

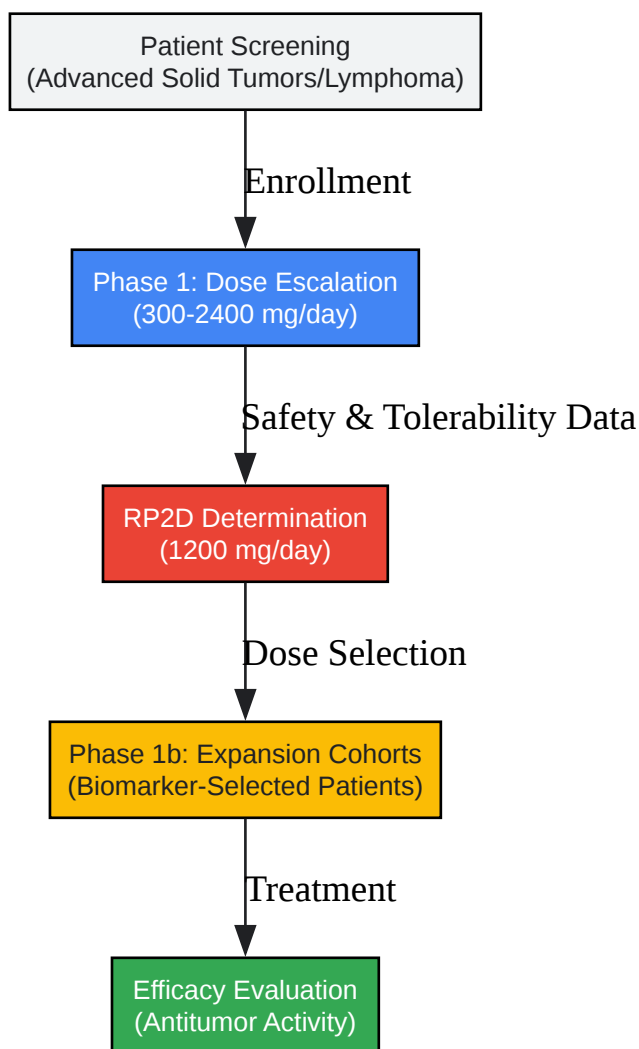
- Objective: To assess the preliminary antitumor activity of **VMD-928**.[\[1\]](#)[\[2\]](#)
- Methodology:
 - Enroll patients in expansion cohorts at the RP2D, with a focus on biomarker-selected patients with tumors exhibiting high TrkA protein expression.[\[1\]](#)[\[2\]](#)
 - Perform tumor assessments at baseline and regular intervals during treatment using standard imaging techniques (e.g., CT, MRI).
 - Evaluate tumor response based on established criteria (e.g., RECIST).

Visualizations



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Caption: **VMD-928** Mechanism of Action.



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Caption: **VMD-928** Phase 1 Clinical Trial Workflow.

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